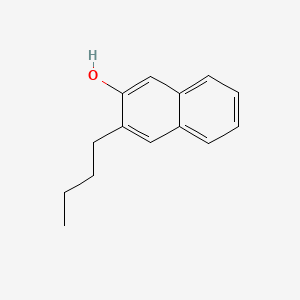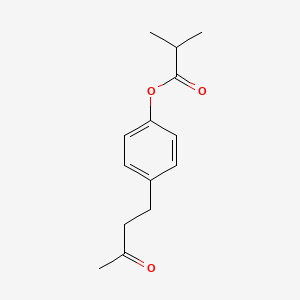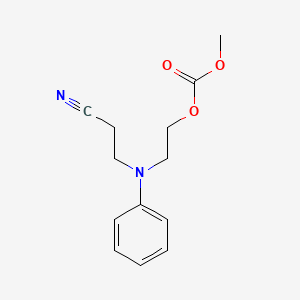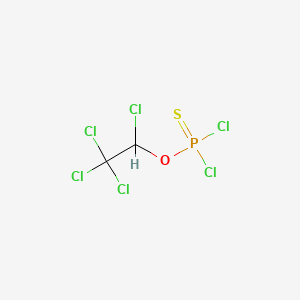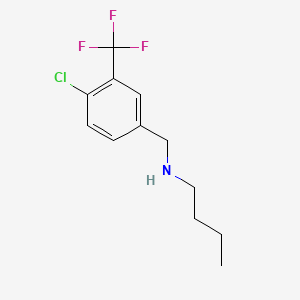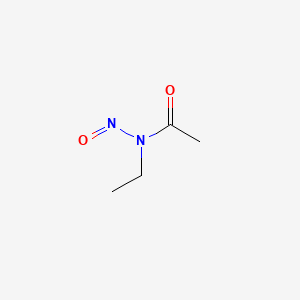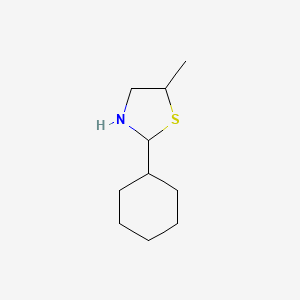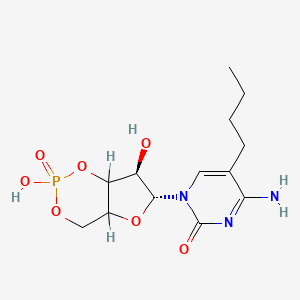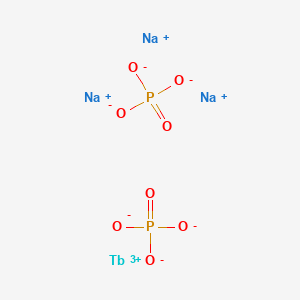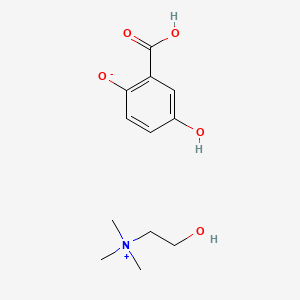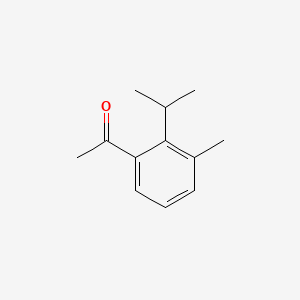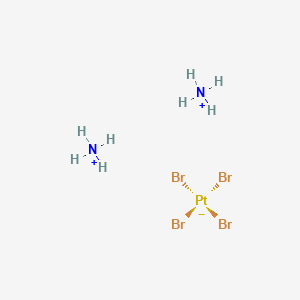
Diammonium tetrabromoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium tetrabromoplatinate is an inorganic compound with the chemical formula (NH4)2PtBr4. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium tetrabromoplatinate can be synthesized through the reaction of platinum salts with ammonium bromide in an aqueous solution. The reaction typically involves the dissolution of platinum salts, such as platinum(IV) chloride, in water followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of this compound, which precipitates out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of high-purity reagents and precise temperature control to ensure the consistent quality of the final product. The compound is then purified through filtration and recrystallization techniques to obtain a high-purity form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Diammonium tetrabromoplatinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands such as chloride ions or organic ligands can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
Scientific Research Applications
Diammonium tetrabromoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of diammonium tetrabromoplatinate involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer treatment. The compound’s reactivity with biomolecules is attributed to the platinum center, which can form stable complexes with nucleophilic sites on DNA and proteins.
Comparison with Similar Compounds
Diammonium tetrabromoplatinate can be compared with other platinum-based compounds such as:
Ammonium tetrachloroplatinate: Similar in structure but contains chloride ions instead of bromide ions.
Potassium tetrabromoplatinate: Contains potassium ions instead of ammonium ions.
Platinum(II) bromide: A simpler compound with only platinum and bromide ions.
Uniqueness: this compound is unique due to its specific combination of ammonium and bromide ions, which confer distinct chemical properties and reactivity compared to other platinum compounds. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
77259-34-8 |
|---|---|
Molecular Formula |
Br4H8N2Pt |
Molecular Weight |
550.78 g/mol |
IUPAC Name |
diazanium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI Key |
FOHJVKARJLOQNI-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].Br[Pt-2](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



